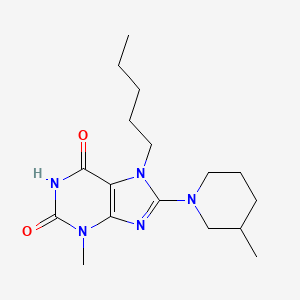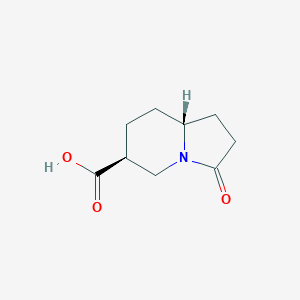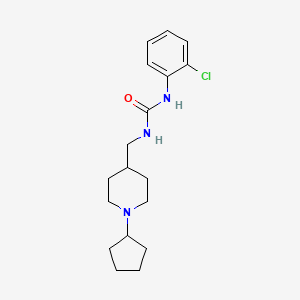
1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea, also known as CPPU, is a synthetic cytokinin that is widely used in plant research. CPPU is a potent plant growth regulator that can stimulate cell division, elongation, and differentiation, and promote fruit set and enlargement. CPPU has been extensively studied for its effects on plant growth and development, and has been shown to have many potential applications in agriculture and horticulture.
Applications De Recherche Scientifique
Insecticide Research
- Cuticle Deposition Interference : A study explored the insecticidal activity of urea derivatives, demonstrating that compounds such as "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea" interfere with the process of cuticle deposition in insects, leading to their death due to failure in moulting or pupating. This unique mode of action suggests potential for developing safe insecticides for agriculture (Mulder & Gijswijt, 1973).
Corrosion Inhibition
- Metal Corrosion Prevention : Research on "1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU)" showed its efficacy as a corrosion inhibitor for mild steel in acidic solutions. These compounds act as mixed-type inhibitors and demonstrate how urea derivatives can be used to protect industrial metals against corrosion, with implications for extending the lifespan of metal structures and components (Bahrami & Hosseini, 2012).
Anticancer Research
- Potential Anticancer Agents : A study synthesized and evaluated the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas on human adenocarcinoma cells, finding certain derivatives to exhibit comparable or superior cytotoxicity to known anticancer agents. This highlights the potential of chlorophenyl urea derivatives in cancer treatment research (Gaudreault et al., 1988).
Environmental Science
- Environmental Contamination and Degradation : The environmental occurrence and analytical detection methods for "N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea" (a polychlorinated phenyl urea pesticide) were investigated. Despite its extensive use and potential environmental impact, research into its environmental fate, behavior, and degradation, particularly in aquatic environments, remains crucial for understanding and mitigating its ecological effects (Halden & Paull, 2004).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-16-7-3-4-8-17(16)21-18(23)20-13-14-9-11-22(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBSJBWDSSAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)

![1-(4-chlorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739008.png)
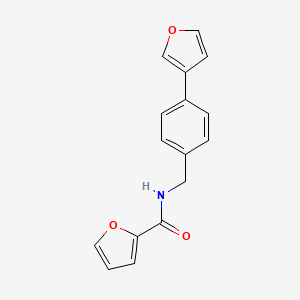
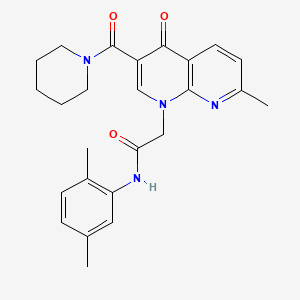
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2739013.png)
![ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2739017.png)

![1-cyclopropyl-3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrazin-2(1H)-one](/img/structure/B2739020.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2739024.png)
